Papaverine hydrochloride

Descripción general

Descripción

Papaverine hydrochloride is an opium alkaloid antispasmodic drug primarily used to treat visceral spasms and vasospasms, especially those involving the intestines, heart, or brain . Unlike other opium alkaloids such as morphine and codeine, this compound does not have analgesic properties. It is a benzylisoquinoline derivative and is known for its ability to relax smooth muscles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of papaverine hydrochloride involves several steps. One common method starts with the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride in toluene to form 3,4-dimethoxyphenylacetyl chloride. This intermediate is then reacted with 2-(3,4-dimethoxyphenyl)ethanamine in dichloromethane to form an amide. The amide is cyclized using phosphorus oxychloride in acetonitrile to yield a dihydroisoquinoline derivative, which is then dehydrogenated using palladium on carbon in toluene to form papaverine. Finally, papaverine is converted to this compound by treatment with hydrogen chloride in ethanol .

Industrial Production Methods: Industrial production of this compound often involves the use of xylene as a solvent for the entire process, which improves the overall yield and purity of the final product. The process includes critical steps such as high-temperature reactions and the use of dehydrogenation catalysts like Raney nickel .

Análisis De Reacciones Químicas

Types of Reactions: Papaverine hydrochloride undergoes various chemical reactions, including:

Oxidation: Papaverine can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the isoquinoline ring structure.

Substitution: Substitution reactions can occur on the aromatic rings, leading to different functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Aplicaciones Científicas De Investigación

Pain Management in Renal Colic

Papaverine hydrochloride has been investigated for its effectiveness in managing renal colic pain. A study conducted on 561 patients with severe renal colic pain showed that papaverine was effective in those unresponsive to conventional treatments. After administration, patients reported a significant reduction in pain measured by the Visual Analog Scale (VAS), with scores dropping from an average of 4.36 to 0.93 post-treatment .

Table 1: Pain Relief Efficacy of this compound in Renal Colic

| Treatment Group | Initial VAS Score | Post-Treatment VAS Score | Statistical Significance |

|---|---|---|---|

| Papaverine | 4.36 | 0.93 | P < 0.001 |

| Hyoscine | 4.02 | 3.67 | P < 0.001 |

| Pethidine | 4.27 | 0.81 | P = 0.67 |

Treatment of Erectile Dysfunction

This compound is also used as an intracavernous injection for erectile dysfunction treatment. Although less common today due to side effects like pain and priapism, it remains a second-line option . Recent studies have explored topical formulations to mitigate these side effects while maintaining efficacy .

Cerebral Vasospasm

This compound is widely researched for treating cerebral vasospasm, particularly following aneurysm surgery. Its vasodilatory effects are attributed to the inhibition of phosphodiesterases, leading to increased cyclic nucleotide levels in smooth muscle . Intracranial irrigation with papaverine has shown promise in preventing vasospasm, although complications such as transient cranial nerve palsies have been reported .

Table 2: Case Studies on Papaverine Use in Cerebral Vasospasm

| Study Reference | Patient Count | Treatment Method | Outcome |

|---|---|---|---|

| JAMA Ophthalmology | Not specified | Intracranial irrigation | Effective prevention of vasospasm; ocular complications noted |

Anticancer Potential

Recent studies have identified this compound as a potential anticancer agent, showing selective antitumor activity against various cancer cell lines, including glioblastoma and breast cancer . Research indicates that papaverine can reduce tumor volume and enhance the efficacy of other chemotherapeutic agents when used in combination.

Table 3: Antitumor Activity of this compound

| Cancer Type | Cell Line | Effect Observed |

|---|---|---|

| Glioblastoma | U87MG | Reduced tumor volume |

| Breast Cancer | MCF-7 | Inhibited cell proliferation |

| Prostate Cancer | LNCaP | Selective cytotoxicity |

Pharmacological Insights

This compound acts primarily as a smooth muscle relaxant and vasodilator through its mechanism of action involving cyclic nucleotide pathways . Its pharmacokinetics and pharmacodynamics have been extensively studied, providing insights into optimal dosing strategies for various applications.

Mecanismo De Acción

Papaverine hydrochloride exerts its effects primarily by inhibiting phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscles by reducing calcium levels in the cytoplasm. The compound also has direct actions on calcium channels, further contributing to its vasodilatory effects .

Comparación Con Compuestos Similares

Papaverine hydrochloride is unique among opium alkaloids due to its lack of analgesic properties and its specific action on smooth muscles. Similar compounds include:

Morphine: An opium alkaloid with strong analgesic properties.

Codeine: Another opium alkaloid used for its analgesic and antitussive effects.

Thebaine: A precursor to various semi-synthetic opioids.

Noscapine: An opium alkaloid with antitussive and potential anticancer properties.

This compound stands out due to its specific use as an antispasmodic and vasodilator, making it valuable in treating conditions involving smooth muscle spasms and vasospasms .

Propiedades

Número CAS |

61-25-6 |

|---|---|

Fórmula molecular |

C20H22ClNO4 |

Peso molecular |

375.8 g/mol |

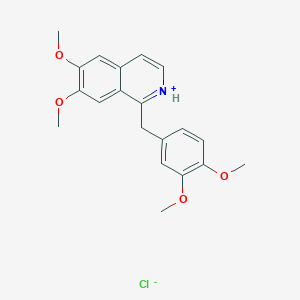

Nombre IUPAC |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;chloride |

InChI |

InChI=1S/C20H21NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-8,10-12H,9H2,1-4H3;1H |

Clave InChI |

UOTMYNBWXDUBNX-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OC)OC)OC.[Cl-] |

SMILES canónico |

COC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OC)OC)OC.[Cl-] |

Apariencia |

Solid powder |

Punto de ebullición |

Sublimes at 135 °C |

Color/Form |

White prisms from alcohol-diethyl ether; needles from petroleum ether Triboluminescent, orthorhombic prisms from alcohol + ether White crystalline powde |

Densidad |

1.337 g/cu cm at 20 °C |

melting_point |

435 to 437 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

61-25-6 |

Descripción física |

Papaverine hydrochloride is a white powder. pH (0.05 molar solution) 3.9. pH (2% aqueous solution) 3.3. (NTP, 1992) |

Pictogramas |

Acute Toxic; Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

58-74-2 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Alapav; Artegodan; Cardiospan; Cardoverina; Cepaverin; Cerebid; Cerespan; Delapav; Dilaves; Dipav; Dispamil; Drapavel; Durapav; Dynovas; Papacon; Papalease; Papanerin-HCl; Vasospan; Papverine Hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of papaverine hydrochloride?

A1: this compound is a non-narcotic opium alkaloid that acts as a phosphodiesterase inhibitor. [] This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells. []

Q2: How does the increase in cAMP and cGMP levels lead to the therapeutic effects of this compound?

A2: Elevated cAMP and cGMP levels promote smooth muscle relaxation by inhibiting myosin light-chain kinase, an enzyme essential for muscle contraction. [] This relaxation effect is particularly pronounced in vascular smooth muscle, leading to vasodilation. []

Q3: What are the downstream effects of this compound-induced vasodilation?

A3: Vasodilation caused by this compound results in increased blood flow and reduced vascular resistance. [, , ] This effect has therapeutic implications in conditions where improved blood flow is desired, such as cerebral vasospasm and erectile dysfunction. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H21NO4·HCl, and its molecular weight is 375.85 g/mol.

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, research has explored the ultraviolet (UV) absorption spectrum of this compound. [] It exhibits a maximum absorption wavelength around 240 nm, which is sensitive to pH changes. [] Additionally, studies using Terahertz time-domain spectroscopy (THz-TDS) have characterized its fingerprint spectra in the 0.2-2.6 THz range. []

Q6: How stable is this compound in solution?

A6: this compound exhibits limited stability in both aqueous and non-aqueous solutions, particularly when exposed to UV radiation. [, ]

Q7: What measures can be taken to improve the photostability of this compound solutions?

A7: The addition of UV absorbers, such as methyl 4-hydroxybenzoate, can enhance the photostability of this compound solutions. []

Q8: Are there any known incompatibilities of this compound with other substances?

A8: Yes, this compound is known to form precipitates when mixed with certain solutions. For instance, it can precipitate in the presence of human serum at concentrations of 0.3% or higher. []

Q9: Does this compound possess any catalytic properties?

A9: Based on the provided research, there is no evidence to suggest that this compound exhibits catalytic properties. Its primary mechanism of action revolves around phosphodiesterase inhibition rather than catalytic activity.

Q10: What formulation strategies can be employed to improve the stability, solubility, or bioavailability of this compound?

A10: Research highlights the use of various techniques for formulating this compound, including:

- Microemulsions: Incorporating this compound into lecithin-based microemulsions can enhance its transdermal absorption and improve its delivery to target tissues. [, , ]

- Transdermal patches: Developing transdermal patches using polymers like ethyl cellulose, PVP, PVA, Eudragit RL-100, and Eudragit RS-100 can provide sustained release and improve patient compliance. [, ]

- Osmotic-driven release systems: Encapsulating this compound in biodegradable elastomeric matrices, such as poly(decane-co-tricarballylate), offers controlled and sustained drug release through osmotic pressure gradients. [, ]

Q11: What in vitro and in vivo models have been used to assess the efficacy of this compound?

A11: Research highlights the use of various models to evaluate this compound's therapeutic potential:

- Animal Models: Pig models have been employed to study the percutaneous absorption of this compound following topical application. [] Studies utilizing rat models have investigated the drug's effect on flap survival by assessing blood flow and microvessel density. []

- Clinical Studies: Clinical trials have investigated the efficacy of this compound in treating conditions like erectile dysfunction, often utilizing color flow Doppler measurements to evaluate its impact on penile blood flow. []

- Hypotension: this compound's vasodilatory effects can lead to a decrease in blood pressure. [, , ]

- Cardiac Effects: Although this compound can increase coronary blood flow, some studies suggest potential negative impacts on myocardial oxygen balance, particularly at high doses. []

- Priapism: In the context of treating erectile dysfunction, prolonged erection (priapism) is a serious potential side effect of intracavernous papaverine injection. []

Q12: What drug delivery strategies have been explored to enhance the targeting and efficacy of this compound?

A12: Research highlights efforts to improve this compound delivery, including:

- Nano-transferosomes: Formulating this compound into nano-transferosomes shows promise for topical delivery, potentially offering a less invasive alternative to penile injections for treating erectile dysfunction. []

- Coating of Ureteral Stents: Incorporating this compound into biodegradable polymer coatings on ureteral stents can enhance their functional properties and potentially reduce complications. []

Q13: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A13: Researchers utilize various analytical methods to study this compound, including:

- Ultraviolet (UV) Spectrophotometry: This technique measures the absorbance of UV light by this compound at specific wavelengths, enabling its quantification in various matrices. [, , , , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC provides a versatile method for separating, identifying, and quantifying this compound and its related substances in pharmaceutical preparations. [, , , , , , ]

- Gas Chromatography (GC): GC coupled with flame ionization detection has been employed to determine this compound in complex mixtures. []

Q14: How does the dissolution rate of this compound influence its bioavailability and efficacy?

A15: Dissolution studies using various pharmacopoeial apparatuses demonstrate that the dissolution rate of this compound tablets can vary depending on factors such as the type of apparatus used and the formulation excipients. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.